molecular formula C16H15N3O2S B11952181 1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole CAS No. 853334-09-5

1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole

Cat. No.: B11952181
CAS No.: 853334-09-5
M. Wt: 313.4 g/mol
InChI Key: XTJJGEUZKPGUMJ-UHFFFAOYSA-N
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Description

1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzimidazole core using a mixture of concentrated nitric acid and sulfuric acid.

    Thioether Formation: The 4-ethylphenylthio group can be introduced through a nucleophilic substitution reaction, where the benzimidazole core is reacted with 4-ethylphenylthiol in the presence of a suitable base.

    Methylation: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core or the thioether linkage, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities due to the presence of the nitro and thioether groups.

    Medicine: Explored for its potential as an anticancer agent, given the known biological activities of benzimidazole derivatives.

    Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole is not fully understood, but it is believed to involve:

    Molecular Targets: The compound may interact with various enzymes and proteins, disrupting their normal function. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.

    Pathways Involved: The compound may interfere with DNA replication and repair processes, leading to cell death. It may also inhibit key metabolic pathways in microorganisms, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Methylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

    1-((4-Ethylphenyl)thio)-2-methyl-1H-benzimidazole: Lacks the nitro group, which may affect its biological activity.

    2-Methyl-5-nitro-1H-benzimidazole: Lacks the thioether group, which may influence its chemical reactivity and applications.

Uniqueness

1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, while the thioether linkage provides additional sites for chemical modification and functionalization.

Properties

CAS No.

853334-09-5

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

1-(4-ethylphenyl)sulfanyl-2-methyl-5-nitrobenzimidazole

InChI

InChI=1S/C16H15N3O2S/c1-3-12-4-7-14(8-5-12)22-18-11(2)17-15-10-13(19(20)21)6-9-16(15)18/h4-10H,3H2,1-2H3

InChI Key

XTJJGEUZKPGUMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)SN2C(=NC3=C2C=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

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